molecular formula C12H11ClN4 B5878896 benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone

benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone

Cat. No. B5878896
M. Wt: 246.69 g/mol
InChI Key: IGWBPWFSILJXIL-RIYZIHGNSA-N
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Description

Benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is not fully understood. However, it is believed to exert its effects through the inhibition of specific enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer cell proliferation.
Biochemical and Physiological Effects:
Benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. It has also been shown to have a protective effect against certain types of cell damage.

Advantages and Limitations for Lab Experiments

Benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays. However, it also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. One area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is the investigation of its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

Benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is synthesized through a specific method that involves the reaction of 6-chloro-2-methyl-4-pyrimidinylhydrazine with benzaldehyde. The reaction takes place in the presence of a catalyst and under specific reaction conditions. The resulting product is a yellow crystalline solid that is soluble in organic solvents.

Scientific Research Applications

Benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a diagnostic tool for various diseases.

properties

IUPAC Name

N-[(E)-benzylideneamino]-6-chloro-2-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4/c1-9-15-11(13)7-12(16-9)17-14-8-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16,17)/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWBPWFSILJXIL-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NN=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)Cl)N/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198087
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Benzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone

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